molecular formula C18H18N4O2S B2410604 Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 878671-98-8

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2410604
CAS No.: 878671-98-8
M. Wt: 354.43
InChI Key: CNGKUBCPRFRNDC-UHFFFAOYSA-N
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Description

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound with a molecular weight of 354.43 g/mol. It is characterized by its intricate structure, which includes a naphthalene ring substituted with a cyclopropyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are stringent to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is studied for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Methyl 2-((5-amino-4-(4-ethylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

  • Methyl 2-((5-amino-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness: Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate stands out due to its cyclopropyl group, which imparts unique chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGKUBCPRFRNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloroacetate (0.73 mL, 8.3 mmol) was added dropwise over 5 min to a suspension of 5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazole-3-thiol (2.24 g, 7.9 mmol) and potassium carbonate (1.21 g, 8.7 mmol) in DMF (40 mL) at room temperature. The reaction was stirred at room temperature for 24 h and slowly poured into a stirred ice-cold water solution. The tan precipitate was collected by vacuum filtration and dried under high vacuum at 50° C. for 16 h in the presence of P2O5 to yield methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (2.24 g, 80%).
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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